![molecular formula C6H11F2NO B15313016 2-(1,1-Difluoroethyl)morpholine](/img/structure/B15313016.png)
2-(1,1-Difluoroethyl)morpholine
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Overview
Description
2-(1,1-Difluoroethyl)morpholine is an organic compound that belongs to the class of morpholines. Morpholines are heterocyclic amines that contain both amine and ether functional groups. The presence of the difluoroethyl group in this compound introduces unique chemical properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Difluoroethyl)morpholine typically involves the reaction of morpholine with a difluoroethylating agent. One common method is the reaction of morpholine with 1,1-difluoroethanol in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the morpholine nitrogen attacks the difluoroethyl group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1,1-Difluoroethyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to simpler amine derivatives.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(1,1-Difluoroethyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(1,1-Difluoroethyl)morpholine involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Morpholine: The parent compound without the difluoroethyl group.
N-Methylmorpholine: A derivative with a methyl group instead of difluoroethyl.
N-Ethylmorpholine: A derivative with an ethyl group instead of difluoroethyl.
Uniqueness
2-(1,1-Difluoroethyl)morpholine is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and physical properties. This makes it more lipophilic and potentially more reactive in certain chemical and biological contexts compared to its analogs .
Properties
Molecular Formula |
C6H11F2NO |
---|---|
Molecular Weight |
151.15 g/mol |
IUPAC Name |
2-(1,1-difluoroethyl)morpholine |
InChI |
InChI=1S/C6H11F2NO/c1-6(7,8)5-4-9-2-3-10-5/h5,9H,2-4H2,1H3 |
InChI Key |
TWELONZABXFMDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CNCCO1)(F)F |
Origin of Product |
United States |
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